molecular formula C14H9ClO3 B346792 4-(4-Chlorobenzoyl)benzoic acid CAS No. 6269-37-0

4-(4-Chlorobenzoyl)benzoic acid

Cat. No.: B346792
CAS No.: 6269-37-0
M. Wt: 260.67g/mol
InChI Key: AXTXSEQCXNQHOS-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)benzoic acid serves as a versatile chemical building block in scientific research and development, particularly in the synthesis of more complex organic molecules . Its primary research value lies in its application as a key intermediate in the pharmaceutical sector, where it is used in the development of active pharmaceutical ingredients (APIs) . The growth of the generic drug manufacturing industry is a key driver for the demand of this and similar high-purity chemical intermediates . This compound is also utilized in other research areas, including the synthesis of dye intermediates and various specialty chemicals . The ongoing focus on innovation in chemical synthesis promotes the development of more efficient and environmentally friendly manufacturing processes for such compounds . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTXSEQCXNQHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283679
Record name 4-(4-chlorobenzoyl)benzoic acid
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Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-37-0
Record name NSC32890
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-chlorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 2 4 Chlorobenzoyl Benzoic Acid

Established Synthetic Routes to 2-(4-Chlorobenzoyl)benzoic acid

The synthesis of 2-(4-chlorobenzoyl)benzoic acid, a key intermediate in various chemical industries, is primarily accomplished through well-established electrophilic aromatic substitution reactions. These methods are valued for their directness and relatively high yields.

Friedel-Crafts Acylation Approaches

The most prominent and direct pathway to 2-(4-chlorobenzoyl)benzoic acid is the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640). prepchem.compku.edu.cn This reaction falls under the category of electrophilic aromatic substitution and is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). prepchem.compku.edu.cnbyjus.com The reaction proceeds by the formation of an acylium ion from phthalic anhydride and the Lewis acid, which then attacks the chlorobenzene ring. byjus.com This process yields a mixture of two main isomers: the desired 2-(4-chlorobenzoyl)benzoic acid and its ortho-isomer, 2-(2-chlorobenzoyl)benzoic acid. Due to the ortho, para-directing nature of the chlorine substituent on the chlorobenzene ring, the para-substituted product is the major isomer formed. quora.com The reaction is often carried out using an excess of chlorobenzene as the solvent, though other inert solvents like nitrobenzene (B124822) have also been employed. prepchem.com

Multi-Step Organic Synthesis Protocols and Conditions

Standard laboratory and industrial procedures for the synthesis of 2-(4-chlorobenzoyl)benzoic acid involve the careful control of reaction conditions to maximize yield and purity. prepchem.compku.edu.cn A typical protocol includes the gradual addition of phthalic anhydride to a stirred mixture of chlorobenzene and anhydrous aluminum chloride. prepchem.com The reaction is exothermic, necessitating temperature control, often with an ice bath, to maintain a moderate reflux. prepchem.com Upon completion, the reaction mixture is quenched, usually with a mixture of ice and hydrochloric acid, to decompose the aluminum chloride complex and precipitate the crude product. prepchem.com Purification of the resulting solid is commonly achieved through recrystallization from solvents such as benzene (B151609) or ethanol-water mixtures. prepchem.com

Specific Reagent Systems and Catalytic Considerations

The choice of catalyst is a critical factor in the efficiency of the Friedel-Crafts acylation for producing 2-(4-chlorobenzoyl)benzoic acid. Anhydrous aluminum chloride (AlCl₃) is the most frequently used and effective catalyst for this transformation due to its strong Lewis acidity. prepchem.compku.edu.cn The molar ratio of AlCl₃ to the reactants is a key parameter, with a slight excess of the catalyst often used to drive the reaction to completion. prepchem.com

Alternative Lewis acids, such as ferric chloride (FeCl₃), have been used, but they generally show lower catalytic activity for this specific reaction. In recent years, there has been growing interest in more environmentally benign solid acid catalysts, such as zeolites and heteropoly acids, as potential replacements for traditional Lewis acids. researchgate.netresearchgate.netresearchgate.net These solid catalysts offer advantages like easier separation from the reaction mixture and potential for reuse. For instance, activated hematite (B75146) (α-Fe₂O₃) has been explored as a heterogeneous catalyst for Friedel-Crafts acylations. researchgate.net

CatalystTypical SolventKey Considerations
Aluminum chloride (AlCl₃)Chlorobenzene, NitrobenzeneHigh reactivity, moisture-sensitive, requires careful handling. prepchem.compku.edu.cn
Ferric chloride (FeCl₃)ChlorobenzeneLower activity compared to AlCl₃.
Zeolites (e.g., H-β)Varies (can be solvent-free)Reusable, environmentally friendlier, may require higher temperatures. researchgate.net
Heteropoly acidsChlorobenzeneCan catalyze the reaction but may also promote side reactions. researchgate.net

Advanced Synthetic Modifications and Derivatization Strategies

The presence of a ketone and a carboxylic acid functional group makes 2-(4-chlorobenzoyl)benzoic acid a versatile starting material for the synthesis of more complex molecules, including various heterocyclic systems and substituted derivatives.

Introduction of Amino and Nitro Substituents via Specific Pathways

The aromatic rings of 2-(4-chlorobenzoyl)benzoic acid can be functionalized through electrophilic aromatic substitution reactions to introduce nitro and amino groups. Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The position of the incoming nitro group is directed by the existing substituents on the benzoyl ring. The subsequent reduction of the nitro group to an amino group is a common transformation. google.com This reduction can be carried out using various methods, such as catalytic hydrogenation with Raney nickel as the catalyst. google.com This two-step process provides a reliable route to 2-(3-amino-4-chlorobenzoyl)benzoic acid, a valuable intermediate in pharmaceutical synthesis. google.comgoogle.com

Cyclization Reactions and Formation of Heterocyclic Systems

The bifunctional nature of 2-(4-chlorobenzoyl)benzoic acid makes it an excellent precursor for a variety of cyclization reactions to form heterocyclic compounds. mdpi.comnih.govresearchgate.net A significant application is its use in the synthesis of anthraquinones. psu.edugoogle.com Treatment with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures induces an intramolecular Friedel-Crafts acylation, leading to the formation of 2-chloroanthraquinone. psu.edugoogle.com

Furthermore, the keto-acid can react with various nucleophiles to construct different heterocyclic rings. For example, reaction with hydroxylamine (B1172632) hydrochloride can yield benzoxazine-1-one derivatives. google.commdpi.com Condensation with hydrazine (B178648) and its derivatives can lead to the formation of phthalazinone-containing polymers. sigmaaldrich.com These cyclization strategies significantly enhance the synthetic utility of 2-(4-chlorobenzoyl)benzoic acid, allowing for the creation of a diverse array of complex molecules. mdpi.comnih.gov

Reactant for CyclizationResulting Heterocyclic System
Strong Acid (e.g., H₂SO₄)Anthraquinone (B42736) psu.edugoogle.com
Hydroxylamine hydrochlorideBenzoxazine-1-one google.commdpi.com
Hydrazine derivativesPhthalazinone sigmaaldrich.com

Esterification and Amide Coupling Reactions

The carboxylic acid functional group of 2-(4-chlorobenzoyl)benzoic acid is a key site for synthetic modification, primarily through esterification and amide coupling. These reactions convert the acid into esters and amides, which are fundamental intermediates for more complex molecules, including polymers and pharmacologically active agents. ontosight.aisigmaaldrich.com

Esterification:

Esterification of 2-(4-chlorobenzoyl)benzoic acid can be achieved through various standard and advanced chemical methods. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent.

One common method involves the use of thionyl chloride (SOCl₂) in an alcohol like methanol. This procedure first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol. For instance, the methyl ester of a related compound, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, is synthesized by dissolving the acid in methanol, adding SOCl₂ dropwise at a low temperature (0°C), and then refluxing the mixture. This method is effective, often yielding products with high purity. Another approach is the use of N-bromosuccinimide (NBS) as a catalyst for esterification under mild conditions, which has been demonstrated for various aryl acids. mdpi.com

More complex esters have also been synthesized. For example, 2-[2-(Acryloyloxy)ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate is an ester derivative of 2-(4-chlorobenzoyl)benzoic acid, indicating that the carboxyl group can be linked to more elaborate alcohol moieties. epa.gov Furthermore, specialized catalytic systems, such as those using zirconium complexes, have been employed for the esterification of structurally related compounds, demonstrating the adaptability of this reaction. nih.gov A general method for creating aryl esters involves reacting an alkali metal salt of a phenol (B47542) with a chlorobenzoyl chloride, a derivative of the parent acid. google.com

Interactive Data Table: Esterification of 2-(4-Chlorobenzoyl)benzoic Acid and Related Compounds

Reactant 1Reactant 2Catalyst/ReagentProductYieldReference
2-(4-chloro-3-nitrobenzoyl)benzoic acidMethanolThionyl chloride (SOCl₂)Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate~90% purity
Benzoic Acid2-FluoroethanolN-Bromosuccinimide (NBS)2-Fluoroethyl benzoate95% mdpi.com
4-Chlorobenzoic acidPhenol (as sodium salt)None (via acyl chloride)Phenyl 4-chlorobenzoate (B1228818)Good google.com
1-Acetyl-9H-β-carboline-3-carboxylic acid2-PhenylethanolZr(Cp)₂(CF₃SO₃)₂·THFPhenethyl ester derivativeNot specified nih.gov

Amide Coupling Reactions:

Amide bond formation is another critical transformation of 2-(4-chlorobenzoyl)benzoic acid, often serving as a key step in the synthesis of biologically active molecules and polymers. The fundamental principle involves the reaction of the carboxylic acid (or an activated form of it) with an amine. researchgate.net

A significant application is in the synthesis of precursors for poly(arylene ether)s, where 2-(4-chlorobenzoyl)benzoic acid is used to prepare bisphthalazinone monomers. sigmaaldrich.com This process involves the formation of amide-like linkages. Another important reaction is the synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid via the reduction of its nitro-substituted precursor. google.com This amino-functionalized derivative is a crucial building block for subsequent amide coupling reactions.

The reaction of 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride in the presence of a base leads to the formation of 4-(4'-chlorophenyl)-5,6-benz-oxazine-1-one, a cyclized amide-type structure. google.com Furthermore, the synthesis of hydrazides from the related 2-(3,4-dichloro-benzoyl)-benzoic acid demonstrates the formation of an amide bond with hydrazine, which can then be used to create a series of hydrazone derivatives with potential antimicrobial activity. wisdomlib.org

Modern biocatalytic methods have also been explored. The amide bond synthetase McbA has been used to couple 4-chlorobenzoic acid with 4-(2-aminoethyl)morpholine, demonstrating an enzymatic approach to amide synthesis that can be coupled with an ATP recycling system for efficiency. nih.gov

Interactive Data Table: Amide Coupling Reactions of 2-(4-Chlorobenzoyl)benzoic Acid and Analogs

Reactant 1Reactant 2Catalyst/ReagentProductKey FeatureReference
2-(4-chlorobenzoyl)benzoic acidHydroxylamine hydrochlorideSodium hydroxide (B78521)4-(4'-chlorophenyl)-5,6-benz-oxazine-1-oneCyclization/Amidation google.com
2-(4-chloro-3-nitrobenzoyl)benzoic acidHydrogen (H₂)Raney Nickel2-(3-amino-4-chlorobenzoyl)benzoic acidPrecursor for amidation google.com
4-Chlorobenzoic acid4-(2-aminoethyl)morpholineMcbA (enzyme), ATPMoclobemideBiocatalytic synthesis nih.gov
2-(3,4-dichloro-benzoyl)-benzoic acidHydrazineNot specified2-(3,4-dichloro-benzoyl)-benzoic acid hydrazideHydrazide formation wisdomlib.org

Process Optimization and Efficiency in Synthesis

Optimizing the synthesis of 2-(4-chlorobenzoyl)benzoic acid and its derivatives is crucial for industrial applications, focusing on increasing yield, reducing costs, minimizing reaction times, and improving environmental safety.

Research into the nitration of 2-(4-chlorobenzoyl)benzoic acid has identified optimal conditions to maximize yield and purity. For example, when nitrating with fuming nitric acid in concentrated sulfuric acid, controlling the temperature at 5°C and using 1.1 equivalents of nitric acid were found to be optimal, achieving yields of 89% with 97% purity. The use of continuous flow systems over batch systems for such reactions has been shown to reduce reaction times significantly (from 6 hours to 1.5 hours) and improve energy efficiency.

In the synthesis of 4-(4'-chlorophenyl)-5,6-benz-oxazine-1-one from 2-(4-chlorobenzoyl)benzoic acid, process efficiency has been enhanced by replacing pyridine (B92270) with an inorganic base like sodium hydroxide in water or alcoholic solvents. google.com This modification makes the reaction faster, minimizes the generation of impurities, and allows for simple product isolation by precipitation, resulting in a high yield of 96%. google.com

Interactive Data Table: Process Optimization Parameters

ReactionParameter OptimizedTraditional MethodOptimized MethodImprovementReference
Nitration of 2-(4-chlorobenzoyl)benzoic acidReaction SystemBatch SystemContinuous Flow SystemReaction time reduced from 6h to 1.5h; lower energy consumption.
Oximation/Cyclization of 2-(4-chlorobenzoyl)benzoic acidBase/SolventPyridineSodium hydroxide in waterFaster reaction, minimal impurities, high yield (96%). google.com
Hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acidCatalystNot specifiedRaney NickelCatalyst reusable up to 10 times; reaction time shortened to 1-5h. google.com
Nitration of 2-(4-chlorobenzoyl)benzoic acidTemperature0-25°C5°CYield increased to 89% with 97% purity.

Chemical Reactivity and Mechanistic Studies of 2 4 Chlorobenzoyl Benzoic Acid

Fundamental Reaction Types and Transformations

2-(4-Chlorobenzoyl)benzoic acid, an aromatic carboxylic acid, engages in several fundamental reaction types, including electrophilic aromatic substitution, oxidation, and reduction, and is susceptible to hydrolytic degradation. cymitquimica.com Its reactivity is significantly influenced by the presence of both a carboxylic acid group and a chlorobenzoyl group. cymitquimica.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a key class of reactions for introducing new substituents onto the aromatic rings of 2-(4-chlorobenzoyl)benzoic acid. books-library.website The existing substituents—the carboxylic acid and the 4-chlorobenzoyl group—are deactivating and influence the position of incoming electrophiles. scispace.com

A notable example is the regioselective mononitration of 2-(4-chlorobenzoyl)benzoic acid to produce 2-(4-chloro-3-nitrobenzoyl)benzoic acid. books-library.website This reaction is typically carried out by treating the starting material with nitric acid in a concentrated sulfuric acid solution. books-library.website The use of microreactors in this process has been shown to enhance selectivity and control over the reaction conditions, leading to improved yields of the desired monoiodo product. books-library.website

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. libretexts.org The final step is the deprotonation of the ring to restore aromaticity. libretexts.org

Oxidation and Reduction Pathways

The chemical structure of 2-(4-chlorobenzoyl)benzoic acid allows for both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The benzoyl portion of the molecule can be subject to oxidation. For instance, in the synthesis of the diuretic drug chlorthalidone, a derivative of 2-(4-chlorobenzoyl)benzoic acid is oxidized at the 3-position of the phthalimidine ring using oxidizing agents like potassium permanganate (B83412) or manganese dioxide. google.com The alkyl side chains on a benzene (B151609) ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. ualberta.ca

Reduction: The ketone group within the chlorobenzoyl moiety is susceptible to reduction. For example, the reduction of a derivative of 2-(4-chlorobenzoyl)benzoic acid is a step in the synthesis of other complex molecules. google.com This reduction can be achieved using reagents like zinc metal in acetic acid. google.com Additionally, nitro groups introduced through electrophilic substitution can be reduced to amino groups via catalytic hydrogenation or with reducing metals in acid. msu.edu

Detailed Mechanistic Investigations

The complex structure of 2-(4-chlorobenzoyl)benzoic acid, featuring two distinct aromatic rings and multiple functional groups, has prompted detailed investigations into its reaction mechanisms, particularly for cyclodehydration and its interactions with specific reagents.

Studies on Cyclodehydration Reactions

The intramolecular cyclodehydration of 2-(4-chlorobenzoyl)benzoic acid is a key reaction for the synthesis of anthraquinone (B42736) derivatives. scispace.com This reaction involves an intramolecular acylation, where the carboxylic acid group reacts with the second aromatic ring. scispace.comnih.gov

The efficiency of this cyclization is highly dependent on the nature of the substituents on the benzoyl ring. scispace.comnih.gov Studies have shown that the presence of deactivating groups, such as the chloro group and the carbonyl group in 2-(4-chlorobenzoyl)benzoic acid, significantly reduces the yield of the corresponding anthraquinone. scispace.comnih.gov In contrast, substrates with activating groups, like a methoxy (B1213986) group, give much higher yields. scispace.comnih.gov This is because the deactivating groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion formed from the carboxylic acid. scispace.com

Various condensing agents can be used to facilitate this reaction, including pyrophosphoryl chloride and phosphorus oxychloride, which can effect the cyclization without the need for a traditional Friedel-Crafts catalyst. scispace.comnih.gov The reaction proceeds through the formation of a mixed anhydride (B1165640), which then undergoes intramolecular acylation. scispace.comnih.gov Other reagents like concentrated sulfuric acid and polyphosphoric acid have also been employed for such cyclodehydrations. nih.govopen.ac.uk

Interactions with Specific Reagents and Reaction Selectivity

The interaction of 2-(4-chlorobenzoyl)benzoic acid with specific reagents often leads to selective transformations, which are crucial for its use as a synthetic intermediate.

One such reaction is its treatment with hydroxylamine (B1172632) hydrochloride. google.com In the presence of a base like pyridine (B92270) or sodium hydroxide (B78521), 2-(4-chlorobenzoyl)benzoic acid undergoes an oximation/cyclization reaction to form 4-(4'-chlorophenyl)-5,6-benz-2,3-oxazin-1-one. google.com This reaction is a key step in an industrial process for synthesizing chlorthalidone. google.com The choice of solvent and base is critical for achieving high yield and purity. google.com

Another important reaction is chlorosulfonation. google.com When treated with chlorosulfonic acid, often in the presence of thionyl chloride, 2-(4-chlorobenzoyl)benzoic acid can undergo electrophilic aromatic substitution to introduce a chlorosulfonyl group onto the aromatic ring. google.com The position of this substitution is directed by the existing functional groups.

The selectivity of these reactions is a testament to the interplay of electronic and steric effects of the substituents on the aromatic rings. The ability to control these reactions allows for the targeted synthesis of complex molecules with desired functionalities.

Influence of Substituent Effects on Reactivity

The reactivity of 4-(4-chlorobenzoyl)benzoic acid is significantly influenced by the electronic properties of its constituent functional groups: the carboxylic acid group, the ketone linkage, and the chloro substituent. These groups affect the electron distribution across the two aromatic rings, thereby modulating the molecule's acidity, susceptibility to nucleophilic or electrophilic attack, and the reactivity of the rings in substitution reactions. The principles of inductive and resonance effects are fundamental to understanding this chemical behavior. stpeters.co.in

Substituents can donate or withdraw electrons in two primary ways:

Inductive Effect : This is the transmission of charge through a chain of atoms via electrostatic induction, operating through sigma (σ) bonds. libretexts.org The chlorine atom and the carbonyl group are both electronegative and exert an electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic rings. stpeters.co.inlibretexts.org

Resonance Effect : This involves the delocalization of pi (π) electrons across a conjugated system. stpeters.co.in The carbonyl group withdraws electrons from the aromatic ring by resonance (-R), further deactivating it. Conversely, the chlorine atom, despite its inductive withdrawal, can donate a lone pair of electrons into the ring via resonance (+R), although this effect is generally weaker than its inductive pull for halogens. stpeters.co.in

These electronic effects have a profound impact on the acidity of the carboxylic acid group and the reactivity of the aromatic rings toward electrophilic substitution.

Influence on Acidity

The acidity of a benzoic acid derivative is determined by the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, which results in a stronger acid (lower pKₐ value). libretexts.orgopenstax.org Conversely, electron-donating groups destabilize the anion, making the acid weaker (higher pKₐ). libretexts.orgopenstax.org

The table below compares the pKₐ values of benzoic acid with various substituted analogues to illustrate these trends. libretexts.orgopenstax.org

CompoundSubstituent (X) at para-positionpKₐEffect of Substituent
Benzoic Acid-H4.20Reference
4-Methoxybenzoic Acid-OCH₃4.47Donating
4-Methylbenzoic Acid-CH₃4.37Donating
4-Chlorobenzoic Acid-Cl3.99Withdrawing nih.gov
4-Nitrobenzoic Acid-NO₂3.44Withdrawing

This table is generated based on data from referenced sources to illustrate the general principles of substituent effects on acidity. libretexts.orgopenstax.org

The data clearly show that electron-withdrawing groups like chloro and nitro decrease the pKₐ, indicating increased acidity, while electron-donating groups like methoxy and methyl increase it. libretexts.org

Influence on Ring Reactivity in Electrophilic Substitution

Substituents also govern the rate and regioselectivity of electrophilic aromatic substitution reactions. libretexts.org

Activating groups increase the rate of reaction compared to benzene and typically direct incoming electrophiles to the ortho and para positions. stpeters.co.in

Deactivating groups decrease the reaction rate and, with the exception of halogens, direct incoming electrophiles to the meta position. stpeters.co.inlibretexts.org

In this compound, both aromatic rings are "deactivated" due to the presence of electron-withdrawing groups.

Benzoic Acid Ring : The carboxylic acid group (-COOH) is a deactivating, meta-directing substituent. libretexts.org Therefore, further electrophilic substitution on this ring would be slow and would primarily occur at the positions meta to the carboxyl group (i.e., positions 3 and 5).

Chlorobenzoyl Ring : This ring is substituted with a chlorine atom and the benzoyl group. The chlorine atom is a deactivating but ortho, para-directing substituent. libretexts.org The acyl group (-COR) is deactivating and meta-directing. The directing effects on this ring are therefore complex and competitive.

Influence on Specific Reactions

Research into the reactivity of substituted benzoylbenzoic acids has provided specific examples of how substituents influence reaction outcomes. For instance, in the acid-catalyzed intramolecular cyclodehydration of 2-benzoylbenzoic acids to form anthraquinones, the electronic nature of substituents on the benzoyl ring plays a crucial role. open.ac.uk A good linear correlation between the logarithm of the reaction rate constant and the Hammett substituent constants (σₚ) indicates a conventional electrophilic substitution mechanism. open.ac.uk

Furthermore, studies on the thermal properties of cholesteryl esters derived from substituted benzoylbenzoic acids reveal striking substituent effects on the stability of the resulting liquid crystal phases. oup.com The position of the substituent on the benzophenone (B1666685) core dictates its influence. For cholesteryl 4-(4'-substituted benzoyl)benzoates, the effect of the substituent on the clearing point (Ch-I transition temperature) is modest because its bond direction is tilted relative to the long molecular axis. oup.com However, the impact is more pronounced for other isomers. oup.com

Substituent (X) at 4'-position in Cholesteryl 4-(X-benzoyl)benzoateCh-I Transition Temp (°C)
H239.0
CH₃235.5
Cl237.5
Br237.0
CN240.5

Data adapted from a study on the substituent effects on the thermal stability of cholesteric phases of cholesteryl esters of substituted benzoylbenzoic acids. oup.com

This demonstrates that even when not directly participating in a bond-forming event, substituents can significantly alter the physical and, by extension, reactive properties of derivative compounds through steric and electronic effects. oup.com

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise solid-state structure of related compounds, offering insights into the spatial arrangement of the molecule. For the related compound 2-(4-Chlorobenzoyl)benzoic acid, these studies have provided a wealth of information. researchgate.net

In a different but structurally related molecule, 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide, the molecules are linked by N—H···O(S) hydrogen bonds, forming a C(4) graph-set descriptor along the direction. nih.govresearchgate.net

Table 1: Intermolecular Interactions in Related Crystal Structures

Interaction TypeDescriptionCompound
O—H···O Hydrogen BondsFormation of centrosymmetric dimers2-(4-Chlorobenzoyl)benzoic acid researchgate.net
C—H···O Hydrogen BondsStabilization of crystal packing2-(4-Chlorobenzoyl)benzoic acid researchgate.net
C—H···π InteractionsFurther stabilization of the crystal lattice2-(4-Chlorobenzoyl)benzoic acid researchgate.net
N—H···O(S) Hydrogen BondsLinking of molecules along the direction4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide nih.govresearchgate.net

This table is generated based on available data for structurally related compounds and may not be fully representative of 4-(4-Chlorobenzoyl)benzoic acid itself.

A key feature of the molecular structure of 2-(4-Chlorobenzoyl)benzoic acid is the significant twist between its two aromatic rings. The dihedral angle between these rings has been determined to be 88.07 (11)°. researchgate.net This near-perpendicular arrangement is a critical aspect of its conformation.

For comparison, in the related molecule 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide, the dihedral angle between the sulfonyl and benzoyl benzene (B151609) rings is 85.6 (1)°. researchgate.netiucr.org This indicates that a significant rotational displacement between aromatic moieties is a common structural motif in these types of compounds.

Table 2: Dihedral Angles in Related Compounds

CompoundAromatic RingsDihedral Angle (°)
2-(4-Chlorobenzoyl)benzoic acidBenzoyl and Benzoic Acid Rings88.07 (11) researchgate.net
4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamideSulfonyl and Benzoyl Rings85.6 (1) researchgate.netiucr.org

This table presents dihedral angle data from structurally similar molecules to provide context for the conformational preferences of this compound.

Spectroscopic Characterization in Research Contexts

Spectroscopic methods provide further understanding of the molecular structure and bonding within this compound and its derivatives.

FTIR spectroscopy is a powerful tool for identifying functional groups and inferring structural details. In studies of organotin complexes derived from 2-(4-chlorobenzoyl)benzoic acid, the IR spectrum of the parent acid shows a characteristic absorption at 3443 cm⁻¹ for the O–H stretch, and bands at 1678 cm⁻¹ and 1586 cm⁻¹ for the asymmetric COO⁻ stretching, and 1485 cm⁻¹ and 1426 cm⁻¹ for the symmetric COO⁻ stretching. pku.edu.cn The presence of the C-Cl bond is indicated by a band at 845 cm⁻¹. pku.edu.cn

NMR spectroscopy provides detailed information about the chemical environment of atoms. For 2-(4-chlorobenzoyl)benzoic acid, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the aromatic protons in the range of 7.350 to 8.074 ppm and a singlet for the carboxylic acid proton at approximately 11 ppm. chemicalbook.com In DMSO-d₆, the aromatic protons appear between 7.454 and 8.021 ppm, with the carboxylic proton shifting to 13.3 ppm. chemicalbook.com These shifts can be correlated with theoretical models to understand the electronic structure and conformation in solution.

Conformational Dynamics and Molecular Geometry

The non-planar, skewed conformation is a defining characteristic of the molecular geometry of these compounds. In dithioester analogs, theoretical calculations have shown that non-planar skew structures are the most stable forms. unm.edu For example, in a 4-chlorobenzoyl dithioester, the S=C—C₁—C₆ and S=C—C₁—C₂ dihedral angles are calculated to be 32.4° and 33.9°, respectively, indicating that the S=C—S group is not coplanar with the benzene ring. unm.edu This deviation from planarity suggests reduced conjugation between the thiocarbonyl group and the aromatic ring. unm.edu This tendency for non-planar arrangements is a key aspect of the conformational dynamics of such molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecule's behavior. DFT methods are widely used to determine the optimized geometry and electronic properties of benzoic acid derivatives with a high degree of accuracy. cauverycollege.ac.inresearchgate.net For molecules like 4-(4-Chlorobenzoyl)benzoic acid, DFT calculations at levels such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to model its structure and vibrational spectra. researchgate.netvjst.vn

The electronic structure of this compound is characterized by its two aromatic rings connected by a ketone bridge. The presence of the electron-withdrawing chlorine atom and the carbonyl group, as well as the carboxylic acid group, significantly influences the electron distribution across the molecule.

Molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. nih.gov

For related benzoic acid derivatives, DFT calculations have been used to visualize the HOMO and LUMO surfaces. researchgate.netresearchgate.net In this compound, the HOMO is expected to be distributed over the electron-rich regions of the phenyl rings, while the LUMO would likely be localized around the electron-deficient carbonyl and carboxylic acid groups. The HOMO-LUMO energy gap can be calculated to predict the molecule's chemical reactivity and electronic transition properties. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Related Benzoic Acid Derivative (Data illustrative of typical computational results for substituted benzoic acids)

Parameter Energy (eV)
HOMO Energy -6.8
LUMO Energy -2.1
HOMO-LUMO Gap (Eg) 4.7

Note: These values are representative and not specific to this compound.

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations to identify sites for electrophilic and nucleophilic attack. The MEP map would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. uwosh.edu

Theoretical vibrational analysis using DFT allows for the calculation of harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netnih.gov For aromatic carboxylic acids, characteristic vibrational modes include the O-H stretching of the carboxyl group, the C=O stretching of both the ketone and carboxylic acid, C-C stretching within the aromatic rings, and the C-Cl stretching.

Studies on similar molecules like p-chlorobenzoic acid and N-4-chlorobenzoyl derivatives have shown excellent agreement between DFT-calculated frequencies (after scaling) and experimental data. nih.govresearchgate.net This correlation allows for precise assignment of the observed spectral bands.

Table 2: Representative Calculated and Experimental Vibrational Frequencies for p-Chlorobenzoic Acid (Data illustrative of spectroscopic correlations for a related structure)

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) Experimental FT-Raman (cm⁻¹) Assignment
ν(C=O) 1745 1689 Carbonyl Stretch
ν(Ring) 1602 1603 Aromatic Ring Stretch
ν(C-Cl) 780 772 Carbon-Chlorine Stretch

Source: Adapted from studies on p-chlorobenzoic acid. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling extends beyond single-molecule quantum calculations to simulate dynamic processes and interactions.

Molecular modeling can be used to predict potential reaction pathways and identify the associated transition states. For instance, a key reaction involving the chlorobenzoyl moiety is nucleophilic aromatic substitution (SNA_r). Studies on the enzymatic dehalogenation of 4-chlorobenzoyl-CoA have detailed a mechanism involving a nucleophilic attack by an aspartate residue at the C4 position (the carbon attached to the chlorine). nih.gov This attack leads to the formation of a high-energy Meisenheimer intermediate, followed by the displacement of the chloride ion. nih.gov This pathway, calculated through ab initio methods, provides a plausible model for the reactivity of the 4-chlorobenzoyl group in this compound.

Simulations are vital for understanding how molecules of this compound interact with each other in the solid state or in solution. The primary intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. Like other benzoic acids, it is expected to form centrosymmetric dimers in the solid state, with strong O-H···O hydrogen bonds linking the carboxyl groups of two molecules. nih.gov Molecular dynamics simulations can be employed to study the stability and dynamics of these hydrogen bonds and other weaker interactions, such as C-H···O or π-π stacking between the aromatic rings, which govern the crystal packing and physical properties of the compound. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. mdpi.com These models are built on calculated molecular descriptors, which are numerical values derived from the theoretical structure of the molecule.

For this compound, a QSPR model could be developed to predict properties such as boiling point, density, and acid dissociation constant (pKa). chemsrc.comscience.gov The model would use a set of descriptors calculated for a series of related benzoic acids. These descriptors fall into several categories:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). researchgate.net

Geometrical descriptors: Based on the 3D size and shape of the molecule.

Quantum-chemical descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com

By establishing a statistically significant mathematical relationship between these descriptors and an experimental property, the property of this compound can be predicted without the need for experimental measurement. mdpi.com This approach is valuable for screening and prioritizing compounds in materials science and chemical engineering, strictly avoiding biological activity predictions. researchgate.net

Applications in Advanced Material Science and Chemical Intermediacy

Role as a Building Block in Complex Organic Molecule Synthesis

In the realm of organic synthesis, the bifunctional nature of 4-(4-Chlorobenzoyl)benzoic acid allows it to serve as a versatile building block. The carboxylic acid group can readily undergo esterification or amidation reactions, while the ketone and the chlorinated aromatic ring offer sites for various other chemical transformations.

While specific, extensively documented examples of this compound as a building block for a wide array of complex organic molecules are not prevalent in publicly accessible literature, its isomer, 2-(4-Chlorobenzoyl)benzoic acid, is a well-known precursor in several synthetic pathways. For instance, 2-(4-Chlorobenzoyl)benzoic acid is a key starting material in the industrial synthesis of the diuretic drug chlorthalidone. nih.gov This synthesis involves a series of reactions including oximation/cyclization and chlorosulfonation. nih.govnih.gov

The reactivity of the carboxylic acid and the benzophenone-like structure are fundamental to its utility. It is plausible that this compound could be employed in analogous synthetic strategies to create a variety of non-pharmaceutical chemical entities, leveraging the para-substitution pattern to achieve different structural and electronic properties in the final products.

Precursor in Polymer and Resin Industries

The architecture of this compound suggests its potential as a monomer or a modifying agent in the polymer and resin industries. The presence of both a carboxylic acid and a reactive chlorinated ring could allow for its incorporation into polymer backbones through polycondensation reactions.

High-performance polymers such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s are prized for their exceptional thermal and chemical stability. The synthesis of these polymers often involves the nucleophilic aromatic substitution of dihalogenated monomers with bisphenols or other nucleophiles.

There is a notable lack of specific research detailing the use of this compound in the synthesis of these particular polymers. However, its isomer, 2-(4-Chlorobenzoyl)benzoic acid, is documented as a precursor for bisphthalazinone monomers. These monomers are then utilized in the synthesis of phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. nih.govnih.gov The resulting polymers exhibit enhanced properties, making them suitable for demanding applications. A new poly(aryl ether ketone) has also been successfully synthesized by the nucleophilic substitution of bis-1, 4-(4-chlorobenzoyl) benzene (B151609). ccspublishing.org.cn

Given its structural similarities, it is conceivable that this compound could be adapted for similar purposes, potentially leading to novel polymers with distinct properties arising from the different substitution pattern on the benzoic acid ring.

Development of Coordination Complexes and Photoluminescent Materials

The carboxylate group of this compound can act as a ligand, coordinating with metal ions to form coordination complexes. These complexes can exhibit interesting properties, including photoluminescence, which is of significant interest in the development of advanced materials for applications such as organic light-emitting diodes (OLEDs) and sensors.

Lanthanide ions like europium(III) and terbium(III) are known for their sharp and intense luminescence when coordinated with organic ligands that can efficiently absorb and transfer energy to the metal center (a phenomenon known as the "antenna effect").

While specific studies on europium and terbium complexes with this compound are not readily found, extensive research has been conducted on the complexes formed with its isomer, 2-(4-Chlorobenzoyl)benzoic acid. In these studies, eight different complexes of europium and terbium were synthesized using 2-(4-chlorobenzoyl)benzoic acid as the primary ligand, along with various secondary ligands such as 1,10-phenanthroline (B135089), triphenylphosphine (B44618) oxide, and diphenyl sulfoxide (B87167). nih.gov All of these complexes were found to be luminescent. nih.gov

The general principles of ligand design for lanthanide luminescence suggest that this compound could also serve as an effective ligand. The aromatic system of the molecule can absorb UV light, and the carboxylate group provides a strong coordination site for the lanthanide ion.

The efficiency of luminescence in lanthanide complexes is highly dependent on the interplay between the primary and any secondary ligands. Some secondary ligands can enhance the luminescence intensity through a process called sensitization, while others can diminish it through quenching.

In the case of the europium and terbium complexes with 2-(4-Chlorobenzoyl)benzoic acid, it was observed that ligands like 1,10-phenanthroline and diphenyl sulfoxide could sensitize the luminescence of the europium complexes. nih.gov Conversely, triphenylphosphine oxide was found to quench the luminescence in certain europium complexes. nih.gov For the terbium complexes, diphenyl sulfoxide acted as a sensitizer, while 1,10-phenanthroline and triphenylphosphine oxide quenched the luminescence, with 1,10-phenanthroline showing a stronger quenching effect. nih.gov

These findings with the 2-isomer highlight the subtle electronic and steric effects that govern the photophysical properties of such coordination complexes. Similar sensitization and quenching phenomena would be expected in potential complexes of this compound, with the specific outcomes depending on the nature of the secondary ligands employed and the precise geometry of the resulting complexes.

Complex ComponentRole in Luminescence of 2-(4-Chlorobenzoyl)benzoic acid Complexes
Europium (Eu) Central luminescent ion
Terbium (Tb) Central luminescent ion
1,10-phenanthroline Sensitizer for Eu complexes; Quencher for Tb complexes
Diphenyl sulfoxide Sensitizer for both Eu and Tb complexes
Triphenylphosphine oxide Quencher for both Eu and Tb complexes

Intermediate in the Synthesis of Other Chemical Entities (non-pharmaceutical final products)

Beyond its potential use in polymers and materials science, this compound can serve as a valuable intermediate in the synthesis of other fine chemicals.

While the most prominent role of its isomer, 2-(4-Chlorobenzoyl)benzoic acid, is as an intermediate in the production of the pharmaceutical chlorthalidone, it is also used in the manufacturing of 2-Chloroanthraquinone. mdpi.com Anthraquinone (B42736) derivatives are widely used as dyes and pigments, in the paper and pulp industry, and as catalysts in various chemical processes.

The chemical reactivity of this compound suggests its suitability for conversion into a range of other non-pharmaceutical chemical products. For example, the carboxylic acid group can be converted to an acyl chloride, which is a highly reactive intermediate for the synthesis of esters, amides, and other derivatives. One such related compound, 4-Chlorobenzoyl Chloride, is prepared from 4-Chlorobenzoic acid and is used in the synthesis of alpha-aminonitriles and in material science to enhance the performance of conjugated polymers. sarex.com The benzophenone (B1666685) core of this compound could also be a precursor for the synthesis of various substituted aromatic compounds through reactions targeting the ketone or the aromatic rings.

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Synthesis of Structurally Modified 2-(4-Chlorobenzoyl)benzoic acid Derivatives

The synthesis of 2-(4-chlorobenzoyl)benzoic acid itself is commonly achieved via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and chlorobenzene (B131634), using a Lewis acid catalyst like anhydrous aluminum chloride. prepchem.com This parent molecule is a key intermediate for a variety of structurally modified derivatives. ontosight.ai The presence of the carboxylic acid and ketone functionalities allows for a range of chemical transformations.

One significant class of derivatives is the phthalazinones. For instance, the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303) leads to the formation of phthalazinone derivatives. These can be further modified; a notable example is the synthesis of 1-chloro-4-(4-chlorophenyl)phthalazine (B7733798) through subsequent chlorination with phosphorus oxychloride. Phthalazinone-containing monomers derived from 2-(4-chlorobenzoyl)benzoic acid are also used in the production of advanced polymers like poly(arylene ether)s and poly(arylene sulfone)s. sarex.com

Other modifications include reactions at the carboxylic acid group. Esterification can produce derivatives like methyl 2-(4-chlorobenzamido)benzoate. ontosight.ai Amidation reactions are also possible, leading to compounds such as N-substituted benzamides. ontosight.ai Furthermore, the core structure has been used to create complex hydrazide derivatives and coordination polymers with lanthanide ions. henu.edu.cncymitquimica.com The crystal structure of the parent acid reveals that molecules form centrosymmetric dimers through hydrogen bonds, a feature that can influence solid-state reactions. researchgate.net

Table 1: Synthesis of Selected 2-(4-Chlorobenzoyl)benzoic acid Derivatives
Starting MaterialKey ReagentsDerivative ClassExample ProductReference
2-(4-Chlorobenzoyl)benzoic acidHydrazine hydrate, then POCl₃Phthalazinone1-Chloro-4-(4-chlorophenyl)phthalazine
2-(4-Chlorobenzoyl)benzoic acidLanthanide(III) saltsCoordination Polymer[La(cbba)₃H₂O]∞ henu.edu.cn
2-(4-Chlorobenzoyl)benzoic acidHydrazine hydrateBisphthalazinone MonomerMonomers for poly(arylene ether)s sarex.com
2-(4-Chlorobenzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxideH₂O, DABCOCarboxylic Anhydride4-Chlorobenzoic anhydride researchgate.net

Investigation of Substituent Effects on Chemical Behavior

The chemical behavior of 2-(4-chlorobenzoyl)benzoic acid and its derivatives is significantly influenced by the nature and position of substituents on its aromatic rings. The chlorine atom at the 4-position of the benzoyl group acts as an electron-withdrawing group (EWG) through induction, while also being a weak deactivator.

General principles of substituent effects on benzoic acids are well-established and can be applied here. The acidity of the carboxylic acid group, measured by its pKa value, is sensitive to substituents. EWGs, such as nitro or additional halogen groups, tend to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule (i.e., lowering its pKa). psu.edu Conversely, electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups would decrease acidity. psu.edu

Studies on various substituted benzoic acids show that the position and electronegativity of halogens profoundly impact reactivity. For example, the synergistic electron-withdrawing effects of multiple halogens can enhance certain properties. In related benzimidazole (B57391) derivatives, the electron-withdrawing nature of a 4-chlorophenyl group was found to enhance interactions at biological receptors. Comparing a chloro-substituted benzoic acid derivative to a hydroxyl-substituted one reveals differences in properties like hydrophobicity and solubility, with the hydroxyl group generally increasing polarity. These substituent-driven modifications are a key strategy for fine-tuning the molecule for specific applications.

Table 2: Predicted Effect of Substituents on the Acidity of the Benzoic Acid Moiety
Substituent TypeExample GroupPosition on RingPredicted Effect on Acidity (pKa)Reference
Electron-Withdrawing Group (EWG)-NO₂meta or paraIncrease (Lower pKa) psu.edu
Electron-Donating Group (EDG)-OCH₃meta or paraDecrease (Higher pKa) psu.edu
Halogen-F, -BrAnyIncrease (Lower pKa)
Alkyl Group-CH₃AnyDecrease (Higher pKa) psu.edu

Systematic Studies of Isomeric Analogues

Isomers of 2-(4-chlorobenzoyl)benzoic acid, which differ in the substitution pattern on the aromatic rings, exhibit distinct properties. These include positional isomers such as 2-(2-chlorobenzoyl)benzoic acid or 3-(4-chlorobenzoyl)benzoic acid.

The spatial relationship between the two benzene (B151609) rings is a critical factor. In 2-(4-chlorobenzoyl)benzoic acid, the dihedral angle between the aromatic rings is reported to be 88.07°. researchgate.net Moving the chloro substituent to the 2-position (ortho) would introduce significant steric hindrance, forcing a larger dihedral angle. This change in three-dimensional shape would alter the molecule's packing in a crystal lattice and its ability to fit into specific binding sites, such as enzyme active sites. Altering substituent positions has been shown to impact biological activity, sometimes resulting in an optimal steric fit for a target.

Studies on isomeric chloro-nitro-benzoic acids have demonstrated that different substitution patterns lead to varied hydrogen-bonding networks and crystal structures. sigmaaldrich.cn This highlights that even subtle isomeric changes can have a profound impact on intermolecular interactions, which in turn govern physical properties like melting point and solubility.

Table 3: Comparison of Isomeric Chlorobenzoyl)benzoic Acids
Isomer NameKey Structural DifferenceAnticipated Impact on PropertiesReference
2-(4-Chlorobenzoyl)benzoic acidBase compound; Cl at para-position.Dihedral angle ~88°; reference for comparison. researchgate.net
2-(2-Chlorobenzoyl)benzoic acidCl at ortho-position.Increased steric hindrance; larger dihedral angle; altered crystal packing and receptor fit. researchgate.net
3-(4-Chlorobenzoyl)benzoic acidCarboxyl group at meta-position.Altered acidity and molecular geometry; different hydrogen bonding patterns. sigmaaldrich.cn
4-(4-Chlorobenzoyl)benzoic acidCarboxyl group at para-position.More linear, symmetric structure; likely to affect crystal packing and solubility. sigmaaldrich.cn

Development of Novel Heterocyclic Systems utilizing β-(4-Chlorobenzoyl)acrylic acid

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. chim.it A related compound, β-(4-chlorobenzoyl)acrylic acid, has proven to be a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic systems. researchgate.net

The synthetic strategy hinges on the reactivity of the α,β-unsaturated ketone system in the acrylic acid derivative. This moiety makes the molecule an excellent Michael acceptor. The reaction sequence typically involves a Michael addition of a nucleophile containing an active methylene (B1212753) group to the β-position of the acrylic acid. researchgate.net The resulting Michael adduct can then be reacted with nitrogen-based nucleophiles, such as hydrazine or its derivatives, to induce cyclization and form the final heterocyclic ring. researchgate.net

Through this pathway, β-(4-chlorobenzoyl)acrylic acid has been successfully used to generate a variety of important heterocyclic cores, including:

Diazepines

Indazoles

Isoxazoles

Quinazolines researchgate.net

This methodology provides a convenient and efficient route to complex molecules from a readily accessible starting material, demonstrating the synthetic utility of benzoyl-substituted acrylic acids in building diverse chemical libraries. researchgate.net

Table 4: Heterocyclic Systems from β-(4-Chlorobenzoyl)acrylic acid
Starting MaterialGeneral Reaction TypeSecondary Reagent TypeResulting Heterocyclic SystemReference
β-(4-Chlorobenzoyl)acrylic acidMichael Addition / CyclizationActive Methylene CompoundsIntermediate Michael Adduct researchgate.net
Michael AdductCyclizationNitrogen Nucleophiles (e.g., hydrazines)Diazepine, Indazole, Isoxazole, Quinazoline researchgate.net

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) and Related Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of "4-(4-Chlorobenzoyl)benzoic acid". Its versatility allows for the development of methods tailored to specific analytical challenges, from routine purity checks to the detailed investigation of complex mixtures.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for determining the purity of "this compound" in research and commercial batches. This method separates compounds based on their hydrophobicity, with nonpolar compounds having a stronger interaction with the stationary phase and thus longer retention times.

A typical RP-HPLC method for the purity assessment of "this compound" and related compounds utilizes a C18 column. sielc.comijper.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comijper.org The pH of the aqueous phase is a critical parameter that can be adjusted to ensure the optimal ionization state of the acidic compound, thereby influencing its retention and peak shape. For instance, using a buffer with a pH of 3 can help to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks. ijper.org Detection is commonly performed using a UV-Visible PDA detector at a wavelength where the compound exhibits maximum absorbance, such as 254 nm or 260 nm. ijper.orglgcstandards.com

The following table summarizes typical RP-HPLC conditions for the analysis of "this compound" and related compounds.

ParameterConditionReference
Column Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm) ijper.org
Mobile Phase Methanol: Acetonitrile: 10 mM Sodium Acetate Buffer (pH 3) (10:50:40 v/v/v) ijper.org
Flow Rate 1.0 mL/min ijper.org
Detection UV-Visible PDA at 254 nm ijper.org

During the synthesis of "this compound" or in stability studies of drugs where it is a metabolite or degradant, complex mixtures containing the target compound, starting materials, intermediates, and by-products can be generated. akjournals.comnih.gov HPLC is an effective tool for the separation and quantification of these components.

For example, in the context of the degradation of fenofibrate (B1672516), where "this compound" can be a related substance, HPLC methods have been developed to separate it from other degradation products like 4-hydroxy benzoic acid and benzoic acid. akjournals.com A successful separation of the drug from its degradants was achieved on a C18 column using a mobile phase of water and acetonitrile (25:75 v/v). akjournals.com The ability to achieve baseline separation of all components is crucial for accurate quantification and for isolating individual compounds for further structural analysis.

The scalability of HPLC methods is also an important consideration, as methods developed for analytical purposes can be adapted for preparative separation to isolate impurities for structural elucidation. sielc.comsielc.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Structural Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural identification and characterization of "this compound" and its related substances.

LC-MS/MS plays a pivotal role in identifying unknown impurities and degradation products. In studies of fenofibrate degradation, LC-MS/MS was instrumental in characterizing degradation products. akjournals.com The data obtained from these studies, including the mass-to-charge ratio (m/z) of the parent and fragment ions, allows for the proposal of structures for the degradation products. akjournals.com For instance, under oxidative hydrolysis, fenofibrate can degrade to form 4-hydroxy benzoic acid and benzoic acid. akjournals.com

The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. For isomeric compounds like chlorobenzoyl derivatives, which may show identical fragmentation in collision-induced dissociation experiments, specific MS techniques can be employed for differentiation. nih.gov

The table below presents a summary of degradation products that can be analyzed alongside "this compound" using LC-MS/MS.

CompoundMolecular FormulaMolecular Weight ( g/mol )Analytical ContextReference
This compound C₁₄H₉ClO₃260.67Metabolite/Degradant lgcstandards.com
4-Hydroxy Benzoic AcidC₇H₆O₃138.12Degradation Product akjournals.com
Benzoic AcidC₇H₆O₂122.12Degradation Product akjournals.com
Isopropyl AcetateC₅H₁₀O₂102.13Degradation Product akjournals.com
2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl propanoic acidC₁₇H₁₅ClO₄318.75Degradation Product akjournals.com

Spectroscopic Techniques for In-depth Analysis (beyond basic identification)

While HPLC and MS are primary tools, other spectroscopic techniques provide complementary information for a comprehensive analysis of "this compound". These methods go beyond simple identification and offer deeper insights into the molecule's structure and properties.

For instance, Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify characteristic functional groups within the molecule. The presence of a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹ and C-Cl bond vibrations can be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for unambiguous structure confirmation. lgcstandards.com The aromatic protons in the ¹H-NMR spectrum would be expected to appear in the range of δ 7.4–8.2 ppm.

These spectroscopic techniques, when used in conjunction with chromatography and mass spectrometry, provide a robust analytical workflow for the in-depth characterization of "this compound".

Stability Profile and Degradation Pathways in Controlled Environments

Identification and Characterization of Degradation Products

Forced degradation studies under various stress conditions (acidic, basic, and oxidative) have been instrumental in identifying the degradation products of compounds containing the 4-(4-Chlorobenzoyl)benzoic acid moiety. In the degradation of related, more complex molecules, the cleavage of the parent structure often leads to fragments that include or are derived from this compound.

Under oxidative stress, particularly through oxidative hydrolysis, key degradation products identified include 4-hydroxy benzoic acid and benzoic acid. akjournals.com The formation of these products suggests a breakdown of the benzophenone (B1666685) structure within the parent molecule. akjournals.com

A summary of identified degradation products arising from pathways involving the this compound structure is presented below:

Degradation ProductMethod of IdentificationReference
4-hydroxy benzoic acidLC-MS/MS akjournals.comresearchgate.neticm.edu.pl
Benzoic acidLC-MS/MS akjournals.comresearchgate.neticm.edu.pl

This table is based on degradation studies of related compounds where this compound is a key structural component.

Mechanistic Understanding of Degradation Processes under Various Conditions

The degradation of the this compound structure, particularly under oxidative conditions, appears to proceed through the formation of a key intermediate, 4-chloro-4'-hydroxy-benzophenone. akjournals.com The proposed mechanism involves the attack of a hydroxyl radical, formed from an oxidizing agent like hydrogen peroxide, on the carbonyl carbon of this intermediate. akjournals.com This is followed by the loss of a 4-chlorophenyl radical, leading to the formation of 4-hydroxy benzoic acid. akjournals.com Subsequent loss of a hydroxyl radical from 4-hydroxy benzoic acid and the addition of a hydrogen radical results in the formation of benzoic acid. akjournals.com

In the context of microbial degradation, related compounds like 4-chlorobenzoic acid are known to undergo dehalogenation by certain microorganisms as an initial step in their breakdown. nih.gov For instance, Arthrobacter sp. has been shown to dehalogenate 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate. nih.gov

Factors Influencing Compound Stability (e.g., pH, temperature, oxidative stress)

The stability of this compound and related compounds is significantly influenced by several factors:

pH: The stability of related compounds has been shown to be pH-dependent. For instance, fenofibrate (B1672516), which contains the 4-(4-chlorobenzoyl)phenoxy group, degrades under acidic and basic conditions but is relatively stable under neutral hydrolysis. akjournals.com

Temperature: Elevated temperatures can accelerate degradation. However, some related compounds have shown relative stability under thermal stress in solid form. akjournals.com In a study on the degradation of 4-chlorobenzoic acid by Arthrobacter sp., the optimal temperature for dehalogenase activity was found to be 20°C. nih.gov

Oxidative Stress: The presence of oxidizing agents is a major factor in the degradation of the this compound structure, leading to the formation of hydroxylated and de-chlorinated byproducts. akjournals.com

Presence of Other Reagents: The compound is noted to be incompatible with strong oxidizing agents and strong bases. chemdad.com

The following table summarizes the influence of various factors on the stability of compounds containing the this compound moiety:

FactorInfluence on StabilityReference
pH Degradation observed under acidic and basic conditions for related compounds. akjournals.com
Temperature Can accelerate degradation, though some related compounds show thermal stability. akjournals.com
Oxidative Stress A primary driver of degradation, leading to specific breakdown products. akjournals.com
Chemical Incompatibility Unstable in the presence of strong oxidizing agents and strong bases. chemdad.com

Strategies for Mitigating Degradation in Synthetic and Storage Contexts

Given the susceptibility of this compound to degradation, several strategies can be employed during its synthesis and storage to maintain its integrity:

Control of pH: Maintaining a neutral pH environment can help prevent acid- and base-catalyzed hydrolysis.

Avoidance of Oxidizing Agents: Storage and synthesis should be conducted in environments free from strong oxidizing agents to prevent oxidative degradation. chemdad.com

Temperature Control: Storing the compound in a cool place is recommended to minimize thermal degradation. chemicalbook.com

Proper Storage Containers: The compound should be stored in tightly closed, suitable containers in a dry and well-ventilated area to protect it from moisture and atmospheric contaminants. chemicalbook.comsarex.com

Inert Atmosphere: For long-term storage or during sensitive synthetic steps, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

By implementing these strategies, the stability of this compound can be significantly enhanced, ensuring its quality and purity for its intended applications.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorobenzoyl)benzoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous benzoic acid derivatives (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid) suggest chlorination as a key step. For example, chlorination of a precursor (e.g., 4-benzoylbenzoic acid) using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) could be adapted . Alternatively, Friedel-Crafts acylation of benzoic acid derivatives with 4-chlorobenzoyl chloride in anhydrous conditions (e.g., AlCl₃ as a Lewis catalyst) may yield the target compound. Reaction optimization should include monitoring by TLC or HPLC, with purification via recrystallization (e.g., ethanol/water mixtures) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Purity Analysis : Reverse-phase HPLC with a C18 column and UV detection at 254 nm, calibrated against a reference standard .
  • Structural Confirmation : 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl groups (δ ~170 ppm) .
  • Quantitative Detection : Ferric chloride assays (UV-Vis at 500 nm) can detect free benzoic acid moieties, though specificity requires validation via mass spectrometry (ESI-MS) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or photodegradation. Stability studies should include periodic HPLC analysis to monitor degradation products (e.g., free benzoic acid or chlorobenzene derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition) may arise from differences in assay conditions. For example:
  • Competitive vs. Noncompetitive Inhibition : Perform kinetic assays (e.g., Lineweaver-Burk plots) with varying substrate concentrations. If benzoic acid derivatives show competitive inhibition (as seen in tyrosinase assays with catechol), validate via co-crystallization studies .
  • Structural-Activity Relationships (SAR) : Compare inhibitory potency of halogenated vs. hydroxylated analogs using standardized IC₅₀ protocols .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C under pH 3, 7, and 9 buffers. Sample aliquots at intervals (0, 1, 3, 6 months) and analyze degradation via HPLC-MS .
  • Degradation Kinetics : Apply Arrhenius modeling to predict shelf life. For example, if degradation follows first-order kinetics, calculate activation energy (EaE_a) from rate constants at different temperatures .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack. Compare with experimental reactivity in nucleophilic substitution reactions .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase) to rationalize observed bioactivity and guide derivative synthesis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.